molecular formula C15H16N2O2S2 B12799560 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- CAS No. 59888-49-2

10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl-

Katalognummer: B12799560
CAS-Nummer: 59888-49-2
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: RMFWVAHDWWKNMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is a complex organic compound known for its unique structure and significant biological activities. This compound is part of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological properties and are widely studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring system. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of NADPH oxidase, affecting the cell’s oxidative stress response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Eigenschaften

CAS-Nummer

59888-49-2

Molekularformel

C15H16N2O2S2

Molekulargewicht

320.4 g/mol

IUPAC-Name

2,2,11,15-tetramethyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5,7-triene-10,14-dione

InChI

InChI=1S/C15H16N2O2S2/c1-13(2)9-7-5-6-8-10(9)17-11(18)14(3)16(4)12(19)15(13,17)21-20-14/h5-8H,1-4H3

InChI-Schlüssel

RMFWVAHDWWKNMY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2N3C14C(=O)N(C(C3=O)(SS4)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.